molecular formula C11H16Cl2Si B579622 4-Phenylbutylmethyldichlorosilane CAS No. 17776-69-1

4-Phenylbutylmethyldichlorosilane

Cat. No.: B579622
CAS No.: 17776-69-1
M. Wt: 247.234
InChI Key: MEBCFWIOGCOGTB-UHFFFAOYSA-N
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Description

4-Phenylbutylmethyldichlorosilane, with the chemical formula C11H16Cl2Si, is an organic silicon compound. It is also known by its IUPAC name, dichloro-methyl-(4-phenylbutyl)silane. This compound is a colorless to yellowish liquid with a boiling point of 105-109°C at 1.5 mmHg and a density of 1.09 g/cm³.

Properties

IUPAC Name

dichloro-methyl-(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2Si/c1-14(12,13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBCFWIOGCOGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCCC1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17776-69-1
Record name 4-Phenylbutylmethyldichlorosilane
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Preparation Methods

4-Phenylbutylmethyldichlorosilane is typically synthesized through the reaction of 4-phenylbutanol with thionyl chloride. The reaction involves a series of steps, including the formation of intermediate compounds, which ultimately yield the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Phenylbutylmethyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.

    Hydrolysis: When exposed to water or moisture, it can hydrolyze, forming hydrochloric acid and corresponding silanols.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenylbutylmethyldichlorosilane has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Phenylbutylmethyldichlorosilane involves its reactivity with nucleophiles, leading to the formation of silanol and other derivatives. These reactions can influence various molecular targets and pathways, depending on the specific application and context. For example, in drug development, the compound’s interaction with biological molecules can be studied to understand its therapeutic potential .

Comparison with Similar Compounds

4-Phenylbutylmethyldichlorosilane can be compared with other organosilicon compounds, such as:

    Dichloromethylsilane: A simpler compound with similar reactivity but lacking the phenylbutyl group.

    Phenylmethyldichlorosilane: Contains a phenyl group but lacks the butyl chain, leading to different physical and chemical properties.

    Butylmethyldichlorosilane: Contains a butyl group but lacks the phenyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a phenyl group and a butyl chain, which imparts distinct properties and reactivity compared to other similar compounds .

Biological Activity

4-Phenylbutylmethyldichlorosilane (PBMDS) is a silane compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of PBMDS, highlighting its applications and implications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

PBMDS can be characterized by its chemical formula, which includes a phenyl group attached to a butyl chain and two chlorosilane functionalities. This structure allows for unique interactions with biological systems due to the presence of both organic and inorganic components.

Synthesis of this compound

The synthesis of PBMDS typically involves the reaction of phenylbutanol with dichloromethylsilane in the presence of a catalyst. The process can be summarized as follows:

  • Reactants : Phenylbutanol and dichloromethylsilane.
  • Catalyst : A suitable acid catalyst (e.g., hydrochloric acid).
  • Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the silane bond.

Biological Activity

Research on the biological activity of PBMDS has revealed several key findings:

  • Antimicrobial Properties : Studies have indicated that PBMDS exhibits significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. This property is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity : In vitro studies have shown that PBMDS can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which contribute to apoptosis in sensitive cells.
  • Biocompatibility : Preliminary assessments suggest that PBMDS may possess favorable biocompatibility profiles when used in biomedical applications, such as drug delivery systems or as a coating material for implants.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells
BiocompatibilityFavorable interaction with biological tissues

Case Studies

Several case studies have explored the applications of PBMDS in various contexts:

  • Antimicrobial Coatings : A study evaluated the use of PBMDS as a coating for surgical instruments, demonstrating its effectiveness in reducing microbial colonization on surfaces.
  • Drug Delivery Systems : Research has investigated PBMDS-modified nanoparticles for targeted drug delivery, showing enhanced uptake in cancer cells compared to unmodified carriers.
  • Tissue Engineering : PBMDS has been tested as a surface modifier for scaffolds used in tissue engineering, revealing improved cell adhesion and proliferation rates.

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